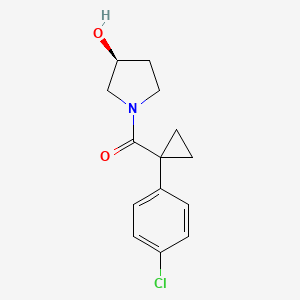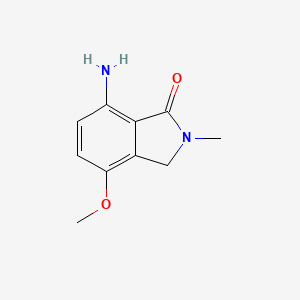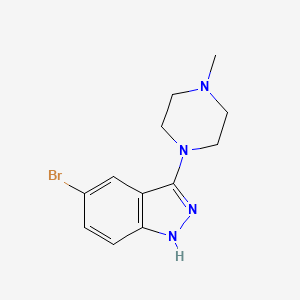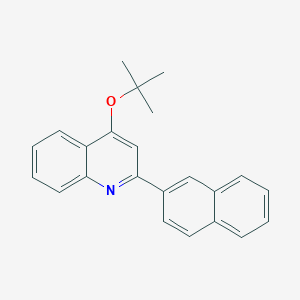![molecular formula C16H25N3O2 B8459431 N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B8459431.png)
N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide is an organic compound that belongs to the class of phenylpiperazines These compounds are characterized by a piperazine ring bound to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide typically involves the following steps:
Formation of the Phenylpiperazine Core: The initial step involves the formation of the phenylpiperazine core. This can be achieved by reacting 4-methylpiperazine with a suitable phenyl derivative under controlled conditions.
Introduction of the Formamide Group: The formamide group is introduced through a formylation reaction. This involves the reaction of the phenylpiperazine intermediate with a formylating agent such as formic acid or formamide.
Substitution Reactions: The final step involves the introduction of the propan-2-yloxy group through a substitution reaction. This can be achieved by reacting the intermediate with an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkylating agents, halogenating agents; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: Shares a similar phenylpiperazine core but differs in the attached functional groups and overall structure.
2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine): Another phenylpiperazine derivative with different therapeutic applications.
Uniqueness
N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H25N3O2 |
|---|---|
Molekulargewicht |
291.39 g/mol |
IUPAC-Name |
N-[5-methyl-4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide |
InChI |
InChI=1S/C16H25N3O2/c1-12(2)21-16-10-15(13(3)9-14(16)17-11-20)19-7-5-18(4)6-8-19/h9-12H,5-8H2,1-4H3,(H,17,20) |
InChI-Schlüssel |
FGANBKFFJPLZOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N2CCN(CC2)C)OC(C)C)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Piperidinecarboxylic acid,4-hydroxy-4-imidazo[1,2-a]pyridin-3-yl-,1,1-dimethylethyl ester](/img/structure/B8459395.png)




![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-enal](/img/structure/B8459424.png)


![1-(3,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8459452.png)


![tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B8459470.png)
